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4-Amino-3-nitrobenzenesulfonamide

Cat. No.: B112339
CAS No.: 2360-19-2
M. Wt: 217.21 g/mol
InChI Key: DZJCUJCWFQPICK-UHFFFAOYSA-N
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Description

Historical Trajectories and Evolution of Sulfonamide Research in Organic and Medicinal Chemistry

The journey of sulfonamide research began in the 1930s with the discovery of Prontosil, the first commercially available antibacterial agent. wikipedia.orgresearchgate.net This groundbreaking development, which earned Gerhard Domagk the Nobel Prize in Medicine in 1939, unveiled the therapeutic potential of the sulfonamide functional group. mdpi.comslideshare.net Initially, research was heavily focused on the antimicrobial properties of these compounds. It was discovered that sulfonamides act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. wikipedia.org This mechanism of action rendered them effective against a wide range of bacterial infections, significantly reducing mortality rates from diseases like pneumonia and puerperal fever before the widespread availability of penicillin. wikipedia.org

The initial success spurred extensive research into modifying the basic sulfanilamide (B372717) structure, leading to the development of a plethora of derivatives with improved efficacy and broader spectrum of activity. openaccesspub.orgajchem-b.com The post-antibiotic era saw a diversification of sulfonamide research beyond antibacterial applications. Scientists began to explore their potential in other therapeutic areas, leading to the development of diuretics, antidiabetic agents, and anticonvulsants based on the sulfonamide scaffold. wikipedia.orgopenaccesspub.org This expansion was driven by the realization that the sulfonamide group's chemical properties could be finely tuned to interact with various biological targets. ajchem-b.com

The Pivotal Role of Substituted Benzenesulfonamides as Chemical Scaffolds in Advanced Synthesis and Biological Studies

Substituted benzenesulfonamides serve as highly versatile scaffolds in both advanced chemical synthesis and a wide array of biological studies. Their utility stems from the robust nature of the sulfonamide bond and the synthetic accessibility of a diverse range of derivatives. mdpi.comajchem-b.com The benzene (B151609) ring allows for regioselective functionalization, enabling the introduction of various substituents that can modulate the compound's electronic properties, solubility, and steric profile. This adaptability makes them ideal building blocks for constructing complex molecules with tailored functionalities.

In medicinal chemistry, the benzenesulfonamide (B165840) moiety is a common feature in drugs targeting a variety of enzymes and receptors. For instance, they are well-known inhibitors of carbonic anhydrases, a family of enzymes implicated in conditions like glaucoma and certain types of cancer. ajchem-b.comrsc.orgresearchgate.net The sulfonamide group can coordinate to the zinc ion in the active site of these enzymes, leading to potent and often selective inhibition. rsc.orgresearchgate.net Furthermore, substituted benzenesulfonamides have been investigated for their potential as anticancer, antiviral, and anti-inflammatory agents. ajchem-b.comrsc.orgcerradopub.com.br Recent studies have explored their use as inhibitors of targets such as Lemur tyrosine kinase 3, which is involved in tumor development. mdpi.com

The adaptability of the benzenesulfonamide scaffold also extends to its use as a synthetic intermediate. The sulfonamide group can act as a directing group in various chemical transformations and can be readily converted to other functional groups, providing a gateway to a wide range of chemical structures.

Overview of Research Directions and Significance Pertaining to 4-Amino-3-nitrobenzenesulfonamide in Scholarly Investigations

This compound (CAS No. 2360-19-2) is a specific substituted benzenesulfonamide that has garnered interest in various research domains. nih.govusbio.netchemicalbook.com Its structure, featuring an amino group at the 4-position and a nitro group at the 3-position, imparts a unique combination of electronic and chemical properties.

Synthesis and Chemical Reactivity: The synthesis of this compound typically involves the nitration of a protected 4-aminobenzenesulfonamide precursor. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the benzene ring makes it an interesting subject for studying chemical reactivity. The nitro group can be readily reduced to an amino group, providing a pathway to 3,4-diaminobenzenesulfonamide (B1301043) derivatives. The amino group, in turn, can undergo a variety of reactions, including diazotization and coupling, to generate a diverse array of functionalized molecules.

Biological and Pharmacological Research: From a biological perspective, this compound has been investigated for its potential antimicrobial and anticancer activities. The presence of the nitro group can enhance its biological activity compared to its non-nitrated analog, 4-aminobenzenesulfonamide. Like other sulfonamides, its antimicrobial action is believed to involve the inhibition of folic acid synthesis in microorganisms. In the context of cancer research, some sulfonamide derivatives have shown the ability to inhibit tumor-associated carbonic anhydrases, which can alter the tumor microenvironment.

Material Science and Other Applications: Beyond its biological applications, the unique electronic structure of this compound makes it a candidate for investigation in materials science. The combination of donor and acceptor groups on the aromatic ring can give rise to interesting photophysical properties, making it a potential component in the design of dyes, sensors, or nonlinear optical materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7N3O4S B112339 4-Amino-3-nitrobenzenesulfonamide CAS No. 2360-19-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4S/c7-5-2-1-4(14(8,12)13)3-6(5)9(10)11/h1-3H,7H2,(H2,8,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJCUJCWFQPICK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379011
Record name 4-amino-3-nitrobenzenesulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2360-19-2
Record name 4-amino-3-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-3-nitrobenzene-1-sulfonamide
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Spectroscopic Characterization and Advanced Structural Elucidation of 4 Amino 3 Nitrobenzenesulfonamide and Its Analogues

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis of Functional Groups

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in a molecule by measuring the absorption of infrared radiation. In 4-Amino-3-nitrobenzenesulfonamide, the FT-IR spectrum reveals distinct vibrational frequencies corresponding to its key structural motifs.

The presence of the amino (-NH₂) group is typically confirmed by a pair of absorption bands in the region of 3300-3500 cm⁻¹. These bands arise from the symmetric and asymmetric stretching vibrations of the N-H bonds. The nitro (-NO₂) group exhibits strong characteristic absorption bands. The asymmetric stretching vibration of the N=O bond is observed in the range of 1500-1560 cm⁻¹, while the symmetric stretching vibration appears between 1300-1370 cm⁻¹.

The sulfonamide (-SO₂NH₂) group also gives rise to specific and identifiable peaks. The asymmetric and symmetric stretching vibrations of the S=O bonds are found in the regions of 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹, respectively. The N-H stretching of the sulfonamide can sometimes be observed in the same region as the amino group. Additionally, the aromatic C-H stretching vibrations appear above 3000 cm⁻¹, and the C=C stretching vibrations within the benzene (B151609) ring are typically seen in the 1400-1600 cm⁻¹ range.

Table 1: Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)
Amino (-NH₂)N-H Asymmetric Stretch3400 - 3500
N-H Symmetric Stretch3300 - 3400
Nitro (-NO₂)N=O Asymmetric Stretch1500 - 1560
N=O Symmetric Stretch1300 - 1370
Sulfonamide (-SO₂NH₂)S=O Asymmetric Stretch1300 - 1350
S=O Symmetric Stretch1150 - 1180
Aromatic RingC-H Stretch> 3000
C=C Stretch1400 - 1600

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and integrations of the signals, a precise structural assignment can be made.

The ¹H NMR spectrum of this compound provides valuable information about the electronic environment of the protons. The aromatic protons typically appear in the downfield region of the spectrum, generally between 6.5 and 8.5 ppm. rsc.org The exact chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing nitro and sulfonamide groups. The protons on the benzene ring will exhibit a specific splitting pattern due to spin-spin coupling with neighboring protons. For instance, a proton with one adjacent proton will appear as a doublet, while a proton with two adjacent, non-equivalent protons might appear as a doublet of doublets.

The protons of the amino (-NH₂) group and the sulfonamide (-SO₂NH₂) group are exchangeable and their signals can appear as broad singlets over a wide range of chemical shifts, often influenced by the solvent and concentration. The sulfonamide proton, in particular, can be found at a chemical shift between 8.78 and 10.15 ppm. rsc.org

For comparison, the ¹H NMR spectrum of a related compound, 4-nitrobenzenesulfonamide, shows aromatic proton signals at approximately 8.44, 8.10, and 7.77 ppm in DMSO-d6. chemicalbook.com

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Aromatic carbons typically resonate in the range of 110-160 ppm. rsc.orgrsc.org The chemical shifts of the carbons in the benzene ring of this compound are influenced by the attached functional groups. The carbon atom attached to the electron-withdrawing nitro group will be shifted downfield, while the carbon attached to the electron-donating amino group will be shifted upfield. The carbon atom bonded to the sulfonamide group will also experience a downfield shift. Quaternary carbons, those without any attached protons, often show weaker signals. oregonstate.edu

For instance, in related sulfonamide derivatives, aromatic carbon signals have been observed in the region between 111.83 and 160.11 ppm. rsc.org The chemical shifts for the carbons in 4-nitrobenzenesulfonamide, an analogue, can also provide a reference point for interpreting the spectrum of this compound.

Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound and Analogues

NucleusFunctional Group/PositionTypical Chemical Shift Range (ppm)
¹HAromatic Protons6.5 - 8.5 rsc.org
¹HAmino (-NH₂) ProtonsBroad, variable
¹HSulfonamide (-SO₂NH₂) Proton8.78 - 10.15 rsc.org
¹³CAromatic Carbons110 - 160 rsc.orgrsc.org
¹³CCarbon attached to -NO₂Downfield shifted
¹³CCarbon attached to -NH₂Upfield shifted
¹³CCarbon attached to -SO₂NH₂Downfield shifted

To unambiguously assign all proton and carbon signals and to determine the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed. scielo.br

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically those on adjacent carbon atoms. This helps to establish the sequence of protons in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). columbia.edu Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon atom to which it is attached, providing a direct method for assigning carbon resonances based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). columbia.edu HMBC is crucial for identifying quaternary carbons and for piecing together different fragments of the molecule by showing long-range connectivities. For example, it can show the correlation between the aromatic protons and the carbon of the sulfonamide group.

NOESY (Nuclear Overhauser Effect Spectroscopy) : The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are bonded. youtube.com This is particularly useful for determining the stereochemistry and conformation of the molecule. For instance, it can show through-space interactions between the amino or sulfonamide protons and nearby aromatic protons.

These 2D NMR techniques, when used in combination, provide a powerful and comprehensive method for the complete structural elucidation of this compound and its analogues. scielo.br

Mass Spectrometry for Molecular Ion Detection and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

For this compound (C₆H₇N₃O₄S), the molecular weight is approximately 217.21 g/mol . nih.gov In mass spectrometry, the molecule is ionized, and the resulting molecular ion ([M]⁺ or [M+H]⁺ depending on the ionization method) is detected. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, allowing for the determination of the molecular formula.

The fragmentation of aromatic sulfonamides under mass spectrometric conditions can be complex. researchgate.net Common fragmentation pathways for sulfonamides include the loss of SO₂ (64 Da). nih.gov The fragmentation pattern will also be influenced by the nitro and amino groups. For example, the nitro group can be lost as NO₂ (46 Da) or NO (30 Da). The fragmentation of the aromatic ring itself can also lead to a series of characteristic ions. The analysis of these fragment ions helps to confirm the presence of the different functional groups and their arrangement on the benzene ring. For instance, the fragmentation of related aminosulfonamides often results in product ions from cleavages at common sites. researchgate.net

Table 3: Key Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₆H₇N₃O₄S nih.gov
Molecular Weight~217.21 g/mol nih.gov
Common Neutral LossesSO₂ (64 Da) nih.gov
NO₂ (46 Da)
NO (30 Da)

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic ring, which is substituted with both an electron-donating group (amino) and electron-withdrawing groups (nitro and sulfonamide). This "push-pull" system can lead to intramolecular charge transfer (CT) transitions, which are often observed as intense absorption bands.

The presence of the nitro group, a strong chromophore, significantly influences the UV-Vis spectrum. For example, p-nitroaniline, a related compound, exhibits a strong absorption band corresponding to a charge transfer from the amino group and the benzene ring to the nitro group. chemrxiv.org The position of this band is sensitive to the polarity of the solvent, often showing a red shift (to longer wavelengths) in more polar solvents. acs.orgnih.gov This solvatochromism is a hallmark of molecules with significant charge transfer character in their excited states. researchgate.netpsu.edu The UV-Vis spectrum of this compound would likely show a complex pattern with multiple absorption bands, reflecting the different possible electronic transitions within this substituted aromatic system.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) analysis is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. In the context of this compound and its analogues, XRD techniques, particularly single-crystal X-ray diffraction, provide definitive insights into their molecular architecture, conformational preferences, and the intricate network of intermolecular forces that govern their crystal packing.

Single-crystal X-ray diffraction stands as the gold standard for obtaining precise data on bond lengths, bond angles, and torsion angles, which collectively define the molecular geometry and conformation of a compound in the solid state. For analogues of this compound, this technique has been instrumental in confirming their synthesized structures and revealing subtle conformational details.

For instance, the crystal structures of a series of N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers have been elucidated using single-crystal XRD. mdpi.com These studies revealed that while the bond lengths and angles within the molecules are very similar, significant differences exist in the C-S-N-C torsion angles, leading to different spatial orientations of the phenyl rings. mdpi.com Similarly, the structures of more complex heterocyclic analogues, such as 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, have been confirmed by this method, showing a twisted conformation between the triazole and indole (B1671886) rings. mdpi.com

The precise molecular dimensions obtained from these analyses are crucial for understanding structure-activity relationships, as even minor changes in conformation can significantly impact the biological properties of the molecule.

Below is a table summarizing crystallographic data for some analogues of this compound.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref
N-(4-methoxyphenyl)-4-nitrobenzenesulfonamideMonoclinicP2₁/c10.8353(7)7.5833(5)17.0210(11)9097.583(3)90 mdpi.com
N-(4-methoxyphenyl)-3-nitrobenzenesulfonamideMonoclinicP2₁/c12.0163(9)7.4262(6)15.8615(12)9090.879(3)90 mdpi.com
N-(4-methoxyphenyl)-2-nitrobenzenesulfonamideOrthorhombicPbca15.398(2)7.5055(9)23.993(3)909090 mdpi.com
1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indoleTriclinicP-15.9308(2)10.9695(3)14.7966(4)100.501(1)98.618(1)103.818(1) mdpi.com
4-Amino-5-indolyl-1,2,4-triazole-3-thioneMonoclinicP2₁6.2351(1)26.0156(4)12.4864(2)9093.243(2)90 mdpi.com
[Mn(C₇H₅N₂O₄)₂(C₇H₆N₂O₄)₂(H₂O)₂]·2H₂OMonoclinicP2₁/n------ nih.gov

Note: The table presents a selection of crystallographic data for illustrative purposes. For complete data, refer to the cited literature.

The arrangement of molecules in a crystal, known as crystal packing, is dictated by a variety of intermolecular interactions, with hydrogen bonds often playing a dominant role, especially in molecules containing amino and sulfonamide groups. X-ray diffraction analysis allows for a detailed examination of these interactions.

In the crystal structures of N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers, N–H···O hydrogen bonds involving the sulfonamide group are a recurring motif. mdpi.com However, the specific acceptors for these hydrogen bonds can vary, being either an oxygen atom of the sulfonamide group or a methoxy (B1213986) oxygen, leading to distinct packing architectures, including three-dimensional networks and layered sheets. mdpi.com The nature of these interactions is influenced by both the molecular shape and the demands of efficient crystal packing. mdpi.com

The study of aromatic amino acid residues has shown that interactions can be rationalized through a combination of electrostatic and van der Waals forces. nih.gov Hydrogen bonds are the strongest of these interactions. nih.gov In analogues of this compound, the amino group (a hydrogen bond donor) and the nitro and sulfonamide groups (hydrogen bond acceptors) are expected to form robust hydrogen-bonding networks that significantly influence the solid-state structure. nih.govias.ac.in These networks can involve molecules linking to one another to form chains, sheets, or more complex three-dimensional frameworks, which in turn affect the physical properties of the material, such as solubility and thermal stability. rsc.org

Polymorphism is the ability of a solid material to exist in more than one crystalline form. These different forms, or polymorphs, have the same chemical composition but differ in their crystal lattice arrangement. This can lead to variations in physical properties such as melting point, solubility, and stability. Crystallographic studies are essential for identifying and characterizing polymorphs.

While specific studies on the polymorphism of this compound are not extensively documented in the reviewed literature, studies on structurally related compounds highlight the importance of this phenomenon. For example, N-(3-hydroxyphenyl)-3-methoxybenzamide has been shown to crystallize as two distinct polymorphs, one in an orthorhombic space group and the other in a triclinic space group. mdpi.com These polymorphs exhibit differences in their hydrogen bonding networks, leading to one forming a three-dimensional net and the other forming layers. mdpi.com Another example is N-(4'-methoxyphenyl)-3-bromothiobenzamide, which has three identified conformational polymorphs. nih.gov The stability of these forms is not solely dependent on the energy of the individual molecule but on the efficiency of the crystal packing and the strength of the intermolecular interactions. nih.gov

These examples underscore the potential for polymorphism in substituted benzene sulfonamides. Any comprehensive characterization of this compound would necessitate a thorough screening for different crystalline forms, using techniques like single-crystal and powder X-ray diffraction to analyze samples crystallized under various conditions.

Computational Chemistry and Theoretical Investigations of 4 Amino 3 Nitrobenzenesulfonamide

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Amino-3-nitrobenzenesulfonamide, DFT studies offer a detailed understanding of its molecular geometry, orbital energies, charge distribution, and reactivity. These calculations are typically performed using specific functionals, such as B3LYP, in conjunction with a basis set like 6-311G(d,p), to achieve a balance between accuracy and computational cost. nih.govthaiscience.info

Geometry Optimization and Conformational Analysis

The first step in most quantum chemical calculations is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, this process involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until those forces are negligible. The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's structure and stability. nih.gov

Table 1: Selected Optimized Geometrical Parameters of this compound (Example Data)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (aromatic)1.38 - 1.40--
C-S1.78--
S=O1.45--
C-N (amino)1.38--
C-N (nitro)1.47--
N-O (nitro)1.23--
C-C-C (aromatic)-118 - 121-
O-S-O-120-
C-S-N-107-
C-C-N-O (nitro)--~0 or ~180

Note: The values in this table are illustrative and would be specifically determined from DFT calculations.

Conformational analysis further explores the different spatial arrangements of the molecule that can be achieved through the rotation of single bonds. For this compound, this would primarily involve the rotation of the amino, nitro, and sulfonamide groups relative to the benzene (B151609) ring. By calculating the energy of these different conformers, the most stable and energetically favorable conformation can be identified, which is crucial for subsequent analyses like molecular docking.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. thaiscience.infoyoutube.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining molecular stability. researchgate.net A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. thaiscience.info Conversely, a small energy gap indicates that the molecule is more reactive and can be easily excited. nih.gov For this compound, the presence of both an electron-donating amino group and an electron-withdrawing nitro group on the benzene ring significantly influences the energies of the frontier orbitals and the magnitude of the energy gap.

Table 2: Frontier Molecular Orbital Energies and Energy Gap of this compound (Example Data)

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-2.8
Energy Gap (ΔE)3.7

Note: These values are examples and would be derived from specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. Green and yellow represent regions of neutral potential.

For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the nitro and sulfonamide groups, as well as the nitrogen atom of the amino group, indicating these as potential sites for electrophilic interaction. researchgate.netresearchgate.net Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amino and sulfonamide groups, suggesting these as sites for nucleophilic interaction. researchgate.net This information is crucial for understanding intermolecular interactions, including hydrogen bonding. researchgate.net

Calculation of Global Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's stability and reactivity. researchgate.netnih.gov These descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2. A higher value of chemical hardness indicates greater stability. nih.gov

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), representing the molecule's polarizability.

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself, calculated as -(E_HOMO + E_LUMO) / 2.

Chemical Potential (μ): The negative of electronegativity (μ = -χ).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile. thaiscience.info

These descriptors for this compound would be influenced by the substituent groups on the benzene ring, providing a quantitative basis for comparing its reactivity with other related compounds.

Table 3: Global Reactivity Descriptors of this compound (Example Data)

DescriptorValue
Chemical Hardness (η)1.85 eV
Chemical Softness (S)0.54 eV⁻¹
Electronegativity (χ)4.65 eV
Chemical Potential (μ)-4.65 eV
Electrophilicity Index (ω)5.85 eV

Note: These values are illustrative and depend on the calculated HOMO and LUMO energies.

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials have applications in various fields, including telecommunications and optical data storage. DFT calculations can be used to predict the NLO properties of molecules by calculating parameters such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a key indicator of a molecule's NLO response.

For this compound, the presence of both an electron-donating group (amino) and an electron-withdrawing group (nitro) attached to a π-conjugated system (the benzene ring) suggests that it may possess significant NLO properties. The intramolecular charge transfer from the donor to the acceptor group can lead to a large change in dipole moment upon excitation, which is a prerequisite for a high NLO response. DFT calculations can quantify these properties and provide insights into the potential of this compound for NLO applications.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target.

In the context of this compound, molecular docking simulations could be employed to investigate its potential interactions with various enzymes or receptors. For instance, as a sulfonamide derivative, it could be docked into the active site of dihydropteroate (B1496061) synthase, an enzyme involved in bacterial folic acid synthesis, to explore its potential as an antibacterial agent. The simulation would predict the binding affinity (often expressed as a docking score or binding energy) and the specific interactions, such as hydrogen bonds and van der Waals forces, between the ligand and the amino acid residues of the receptor's active site. These insights can guide the design of more potent and selective inhibitors. The results of molecular docking are often visualized to show the 3D orientation of the ligand within the binding pocket of the receptor.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Binding Characteristics

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic nature of this compound and its interactions with biological targets at an atomic level. These simulations model the movement of atoms and molecules over time, providing deep insights into the conformational flexibility, stability of binding, and the specific molecular interactions that govern the compound's biological activity.

The process of an MD simulation for a system involving this compound, typically bound to a protein target like carbonic anhydrase or dihydropteroate synthase, follows a standardized protocol. Initially, the system is prepared by assigning parameters to each atom from a force field, such as CHARMM or AMBER. The complex is then solvated in a water box (e.g., using the TIP3P water model) and neutralized with ions to mimic physiological conditions. The simulation proceeds through energy minimization to remove steric clashes, followed by a two-phase equilibration process (NVT and NPT ensembles) to bring the system to the desired temperature and pressure. Finally, a production run is executed for a duration ranging from nanoseconds to microseconds, during which the trajectory data (atomic positions, velocities, and energies) is collected.

Analysis of the MD trajectory provides a wealth of information. Root Mean Square Deviation (RMSD) is calculated to assess the stability of the protein-ligand complex over the simulation time. A stable RMSD suggests a stable binding mode. Root Mean Square Fluctuation (RMSF) analysis reveals the flexibility of different parts of the protein and the ligand, highlighting regions that are rigid or highly mobile upon binding.

MD simulations are particularly crucial for elucidating the binding characteristics of sulfonamide inhibitors. For instance, studies on sulfonamide derivatives interacting with various enzymes have used MD to confirm the stability of inhibitor-protein complexes. nih.govtandfonline.comnih.gov These simulations show that stable binding is often maintained by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site. tandfonline.comnih.gov In the context of antimalarial drug design targeting triose phosphate (B84403) isomerase, MD simulations revealed that strong and favorable Van der Waals interactions and non-polar solvation energies were key to the affinity of sulfonamide-based inhibitors. peerj.com

Furthermore, advanced computational techniques like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method can be applied to the MD trajectory to estimate the binding free energy of the ligand to its receptor. peerj.com This allows for a quantitative comparison of the binding affinities of different derivatives, guiding the rational design of more potent inhibitors.

Table 1: Typical Parameters for MD Simulation of a Sulfonamide-Protein Complex

Parameter Typical Value / Method Purpose
Force Field CHARMM, AMBER, GROMOS Defines the potential energy function of the system.
Water Model TIP3P, SPC/E Explicitly represents the solvent environment.
Simulation Box Cubic or Rectangular Defines the boundaries of the simulated system.
Equilibration NVT (constant Volume, Temperature) followed by NPT (constant Pressure, Temperature) Brings the system to the target temperature and pressure.
Production Run 100-1000 nanoseconds Generates the trajectory for analysis of dynamic behavior.
Analysis Metrics RMSD, RMSF, Hydrogen Bond Analysis To assess complex stability, residue flexibility, and specific interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR models are invaluable for predicting biological activities, such as enzyme inhibition or toxicity, thereby accelerating the drug discovery process and reducing the need for extensive experimental screening. nih.govmdpi.com

The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities (e.g., IC₅₀ values) is compiled. For each compound, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, including:

Topological descriptors: Based on the 2D representation of the molecule.

Constitutional descriptors: Related to the molecular composition (e.g., molecular weight).

Quantum-chemical descriptors: Derived from quantum mechanics calculations, such as the energy of the Highest Occupied Molecular Orbital (E-HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), dipole moment, and atomic charges. mdpi.comdergipark.org.tr

Once the descriptors are calculated, a mathematical model is built using statistical methods like Multiple Linear Regression (MLR) to create an equation that relates the descriptors (independent variables) to the biological activity (dependent variable). nih.gov The predictive power and robustness of the resulting QSAR model are then rigorously validated using internal (e.g., leave-one-out cross-validation, R²cv) and external validation techniques. nih.govmedwinpublishers.com

QSAR studies on sulfonamides have successfully modeled a range of biological activities. For example, models have been developed to predict the anticancer activity of sulfonamide derivatives, identifying key properties like mass, polarizability, and the frequency of specific bonds as essential predictors. nih.gov In the context of nitroaromatic compounds, QSAR is a critical tool for predicting toxicity and mutagenicity. mdpi.com Predicting the mutagenicity of primary aromatic amines, a class to which this compound belongs, can be challenging for standard QSAR tools. nih.gov Advanced local QSAR models have been developed that use descriptors based on the stability of the corresponding nitrenium ion—a reactive metabolite thought to be responsible for mutagenicity—to improve prediction accuracy. nih.gov These models have shown that the effect of substituents on mutagenicity can be quantitatively explained by changes in nitrenium ion stability. nih.gov

Similarly, QSAR models for the aquatic toxicity of nitrobenzene (B124822) derivatives have demonstrated that descriptors like second-order hyperpolarizability and the conductor-like screening model (COSMO) area can effectively predict toxic effects. dergipark.org.tr A study on various nitrobenzene derivatives found a strong correlation (R² = 89.49%) between toxicity and these electronic properties. dergipark.org.tr For sulfonamide-based carbonic anhydrase inhibitors, QSAR studies have shown that molecular shape, size, and the presence of specific fragments (like nitro groups) strongly influence inhibitory activity, while lipophilicity plays a lesser role. nih.gov

Table 2: Example of QSAR Model Statistics for Sulfonamide Derivatives

Model Type Target Activity Key Descriptors R² (Training Set) R²cv (Cross-validation) Reference
MLR Anticancer (HuCCA-1) Mass, Polarizability, C-N bond frequency 0.830 0.762 nih.gov
MLR Antidiabetic (pKi) Topological descriptors 0.989 0.989 medwinpublishers.com
MLR Toxicity (Nitrobenzenes) Second-order hyperpolarizability, COSMO area 0.895 0.875 dergipark.org.tr

Structure Activity Relationship Sar Studies and Derivatization Strategies for Bioactive Analogues

Rational Design Principles for Modifying the 4-Amino-3-nitrobenzenesulfonamide Scaffold

The rational design of derivatives based on the this compound scaffold is a cornerstone for developing new therapeutic agents. nih.gov This process often involves leveraging the known biological activities of sulfonamides, which include antimicrobial, antiviral, and anticancer properties. researchgate.net The core principle lies in modifying the structure to enhance potency and selectivity for a specific biological target while minimizing off-target effects.

A key strategy involves the protection of the amino group to prevent unwanted side reactions during subsequent chemical modifications, such as nitration. For instance, treating 4-acetamidobenzenesulfonamide (B121751) with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) forms a more stable sulfamidine intermediate, facilitating further derivatization.

Another design principle is the introduction of various functional groups to probe the structure-activity relationship (SAR). This allows for the identification of key structural features essential for biological activity. For example, in the development of 12-lipoxygenase inhibitors, modifications to the 2-hydroxy-3-methoxybenzyl moiety attached to a benzenesulfonamide (B165840) scaffold revealed that the 2-hydroxy group is essential for activity, while the 3-methoxy group is optimal for potency. nih.govnih.gov

Systematic Investigation of Substituent Effects on Biological Activity and Selectivity

Systematic investigations into the effects of different substituents on the this compound core have yielded valuable insights into optimizing biological activity and selectivity.

In the context of carbonic anhydrase inhibitors, the position of the sulfamoyl functionality and the nature of appended tails have been shown to be critical. nih.gov For instance, grafting the sulfamoyl group at the para-position and incorporating a bulky hydrophobic tail generally enhances inhibitory activity. nih.gov The addition of a second hydrophilic tail, such as ethanolamine, has been demonstrated to significantly boost the inhibitory potency against specific carbonic anhydrase isoforms like hCA IX and hCA XII. nih.gov

The following table summarizes the effects of various substituents on the biological activity of benzenesulfonamide derivatives:

Scaffold Substituent/Modification Position Effect on Activity Reference
Benzylamino-benzenesulfonamideMethyl, Amino, Nitro3Drastic loss of activity nih.gov
Benzylamino-benzenesulfonamideMethoxy (B1213986)3Optimal for activity nih.gov
Benzylamino-benzenesulfonamideHydroxy2Essential for activity nih.gov
Quinoxaline-2-carbonitrile 1,4-dioxidesHalogen atom or Sulfonamide groupPhenyl ringFavorable for cytotoxicity rsc.org
Quinoxaline-2-carbonitrile 1,4-dioxidesCarbonitrile fragment2Positive effect on antitumor properties rsc.org
BenzenesulfonamideBulky hydrophobic tail-Enhances carbonic anhydrase inhibitory activity nih.gov
BenzenesulfonamideSecond hydrophilic tail (ethanolamine)-Significantly enhances inhibitory activity towards hCA IX and hCA XII nih.gov

Conjugation with Amino Acids and Peptides for Bioorganic Applications

The conjugation of the this compound scaffold with amino acids and peptides represents a promising strategy for developing novel bioorganic compounds with enhanced therapeutic properties. mdpi.com This approach can improve the selectivity, stability, permeability, and solubility of the parent molecule. mdpi.com

Peptide and protein conjugates are a significant area of research in bioconjugate chemistry due to their potential in the biomedical field. nih.gov The conjugation of small bioactive molecules, like sulfonamides, to amino acids or peptides can facilitate their transport across cell membranes, leading to increased intracellular concentrations and greater biological activity. mdpi.com

For example, some amino acid-sulfonamide conjugates have been synthesized and investigated as potential anticancer agents through the inhibition of human carbonic anhydrase-I. researchgate.net Molecular docking studies have shown that these conjugates can fit well into the active site of the enzyme, forming hydrogen bonds with key residues. researchgate.net The terminal carboxylate group of the amino acid appears to be favorable for forming additional interactions, suggesting a strong ligand-protein affinity. researchgate.net This highlights the potential of using amino acids and peptides to create targeted and effective therapeutic agents based on the sulfonamide framework.

Fusion with Heterocyclic Moieties for Novel Bioactive Compounds

The fusion of the this compound scaffold with various heterocyclic moieties is a widely employed strategy to generate novel bioactive compounds. nih.gov Heterocyclic scaffolds are prevalent in therapeutic agents as they can modulate physicochemical properties and improve the ADME/Tox profile of drug candidates. nih.gov

Benzothiazole-Coupled Sulfonamide Derivatives

While specific research on benzothiazole-coupled this compound derivatives is not extensively detailed in the provided context, the general principle of creating hybrid molecules by linking sulfonamides with heterocyclic rings is a well-established approach. For instance, the synthesis of 4-((2-hydroxy-3-methoxybenzyl)amino)-benzenesulfonamide derivatives involved N-arylation with hetero-aryl bromides, which could include benzothiazole (B30560) systems, to generate a diverse range of analogues. nih.gov

Quinoxaline (B1680401) 1,4-Dioxide Sulfonamide Derivatives

Quinoxaline 1,4-dioxide derivatives are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer and antimicrobial properties. researchgate.netnih.gov The fusion of a sulfonamide moiety to the quinoxaline 1,4-dioxide scaffold has led to the development of potent inhibitors of carbonic anhydrases (CA) with significant antiproliferative activity. rsc.org

A series of these derivatives demonstrated good inhibitory activity against four CA isoforms, with some compounds showing favorable potency against the tumor-associated CA IX isozyme. rsc.org Structure-activity relationship studies revealed that the presence of a halogen atom or a sulfonamide group on the phenyl ring of the quinoxaline-2-carbonitrile 1,4-dioxides was beneficial for cytotoxicity against several cancer cell lines. rsc.org The most potent derivatives exhibited IC50 values in the low micromolar range, comparable or even superior to reference anticancer drugs like doxorubicin (B1662922) and etoposide (B1684455). rsc.orgresearchgate.net

The general synthetic route for these compounds often involves the reaction of a 3-amino-1,4-di-N-oxide quinoxaline-2-carbonitrile derivative with a substituted sulfonyl chloride. mdpi.com

Quinoline-Sulfonamide Hybrid Systems

The combination of a quinoline (B57606) ring, known for its diverse pharmacological activities, with a sulfonamide moiety has resulted in promising hybrid compounds. nih.govnih.gov These hybrids have been investigated for various therapeutic applications, including antimicrobial and neuroprotective effects. nih.govnih.gov

One synthetic approach involves a two-step procedure: the acylation of an aminoquinoline with a benzenesulfonyl chloride, followed by complexation with a metal ion. nih.gov The resulting quinoline-sulfonamide complexes have demonstrated significant antibacterial and antifungal activity. nih.gov

Another area of exploration is the development of quinoline-sulfonamide hybrids as multifunctional agents for Alzheimer's disease. nih.gov These compounds have been shown to be potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the cholinergic system. nih.gov By linking a 4-amino-2,3-polymethylene-quinoline with a p-tolylsulfonamide through an alkylene spacer, researchers have created conjugates with high inhibitory activity and selectivity towards BChE. nih.gov

Applications of 4 Amino 3 Nitrobenzenesulfonamide and Its Derivatives in Advanced Research

Research on Carbonic Anhydrase Inhibition

Derivatives of 4-amino-3-nitrobenzenesulfonamide belong to the sulfonamide class of compounds, which are well-established inhibitors of carbonic anhydrases (CAs). CAs are a family of metalloenzymes that play a critical role in numerous physiological processes. Research has focused on designing derivatives that can selectively target specific CA isoforms implicated in disease, particularly cancer.

Nitro-containing benzenesulfonamide (B165840) derivatives have been extensively studied as inhibitors of various human carbonic anhydrase (hCA) isoforms. Key targets include the ubiquitous cytosolic isoforms hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII, which are highly expressed in many cancers.

Research into a series of 2-substituted-5-nitro-benzenesulfonamides revealed them to be poor inhibitors of hCA I, but they demonstrated better inhibition of the physiologically significant hCA II, with inhibition constants (KIs) ranging from 8.8 to 4975 nM. mdpi.com More importantly, these compounds were potent inhibitors of the tumor-associated isoforms hCA IX and XII, with KIs in the range of 5.4 to 653 nM. mdpi.com This demonstrates a significant selectivity for the cancer-related isoforms over the common cytosolic ones, with some derivatives achieving selectivity ratios of 10 to 1395. mdpi.com

Further studies on N-substituted benzenesulfonamide derivatives have underscored the role of the substituent on the sulfonamide moiety in modulating isoform selectivity. For instance, a N-nitro aromatic sulfonamide derivative demonstrated a noteworthy 13-fold greater inhibitory efficacy against the tumor-associated hCA IX and XII compared to the off-target isoforms hCA I and II. nih.gov This highlights the potential for designing highly selective inhibitors by modifying the sulfonamide group. nih.gov

The following table presents inhibition data for a parent benzenesulfonamide and its N-substituted derivatives, illustrating the impact of substitution on potency and selectivity against key hCA isoforms.

Table 1: Inhibition Constants (KI) of Benzenesulfonamide Derivatives Against Human Carbonic Anhydrase Isoforms

Compound hCA I (µM) hCA II (µM) hCA IX (µM) hCA XII (µM)
Benzenesulfonamide 0.086 0.101 0.097 0.090
N-hydroxy derivative 2.73 5.47 60.3 1.53
N-methoxy derivative >1000 8.96 64.3 8.32
N-nitro derivative 58.3 64.2 4.5 3.9

Data sourced from Di Fiore et al. (2018). nih.gov The table shows that while the parent benzenesulfonamide is a potent but non-selective inhibitor, the N-nitro derivative achieves significant selectivity for the tumor-associated isoforms hCA IX and XII.

The primary mechanism of action for sulfonamide-based inhibitors involves the direct binding of the deprotonated sulfonamide group (SO₂NH⁻) to the zinc ion located in the active site of the carbonic anhydrase enzyme. nih.gov This interaction displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the enzyme's catalytic activity of hydrating carbon dioxide, thereby inhibiting the enzyme. nih.govfrontiersin.org

X-ray crystallography studies have provided detailed insights into the binding mode of these inhibitors. For a 4-(dimethylamino)-N-nitrobenzenesulfonamide derivative complexed with hCA II, the crystal structure revealed that the sulfonamide group coordinates with the Zn(II) ion. nih.gov The aromatic ring of the inhibitor engages in hydrophobic interactions with amino acid residues Leu141 and Leu198 within the active site. nih.gov Additionally, the dimethylamino group interacts with Phe131 through van der Waals forces, while the nitro group is positioned in a hydrophilic pocket formed by the residues Thr199 and Thr200. nih.gov These detailed structural insights are crucial for the rational design of new derivatives with improved potency and isoform specificity. nih.gov

Hypoxia, a condition of low oxygen, is a common feature in the microenvironment of solid tumors and is associated with cancer progression, metastasis, and resistance to therapy. emanresearch.org The tumor-associated carbonic anhydrases, CA IX and CA XII, are significantly overexpressed under hypoxic conditions and play a key role in how cancer cells adapt to this environment. mdpi.com They help maintain the intracellular pH by exporting acid, which facilitates tumor cell survival and proliferation.

The development of nitro-containing sulfonamide derivatives is particularly relevant in this context. The nitro group can act as a bioreductive moiety, meaning it can be reduced to a more active form under the low-oxygen conditions characteristic of hypoxic tumors. mdpi.com This strategy aims to create inhibitors that are selectively activated in the tumor microenvironment, specifically targeting the overexpressed CA IX and CA XII. mdpi.com By inhibiting these enzymes, the compounds can disrupt the pH regulation of cancer cells, potentially leading to increased cell death and sensitizing the tumor to other therapies. mdpi.comnih.gov The selective inhibition of CA IX and XII by these bioreductive compounds represents a promising strategy for targeting hypoxic tumors. mdpi.com

Antimicrobial Activity Investigations

The sulfonamide scaffold is historically significant in the field of antimicrobial agents. The general mechanism for the antibacterial action of sulfonamides involves their structural similarity to p-aminobenzoic acid (PABA). This allows them to act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is vital for the synthesis of folic acid in bacteria. researchgate.net As bacteria cannot import folic acid and must synthesize it, blocking this pathway inhibits their growth and replication. researchgate.net Research has extended to evaluating derivatives of this compound for both antibacterial and antifungal properties.

Derivatives of benzenesulfonamide have been screened for antibacterial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. researchgate.net Studies on various sulfonamide derivatives have demonstrated a broad spectrum of activity. For example, evaluations against clinical strains of Staphylococcus aureus (Gram-positive) and Escherichia coli, Proteus mirabilis, and Pseudomonas aeruginosa (Gram-negative) have shown significant activity, with minimum inhibitory concentrations (MICs) varying based on the specific derivative and bacterial strain. researchgate.net

One study of N-heteroaryl substituted benzene (B151609) sulphonamides reported activity against E. coli, Salmonella typhi, P. aeruginosa, Bacillus cereus, K. pneumonia, and Sarcina lutea. researchgate.net While specific MIC values for this compound derivatives are not detailed in the available literature, the consistent antibacterial activity of the broader sulfonamide class provides a strong rationale for the continued investigation of these compounds as potential antibacterial agents. researchgate.netnih.gov

The antifungal potential of arylsulfonamide derivatives has been investigated, particularly against opportunistic pathogenic yeasts of the Candida genus. In one study, a series of N-substituted sulfonamides were tested against various strains of C. albicans, C. parapsilosis, and C. glabrata. nih.gov

A "hit compound," N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide, showed fungistatic activity against most tested strains with MIC values ranging from 0.125 to 1 mg/mL. nih.gov Further synthesis and testing of structurally related derivatives, specifically an amine and its hydrochloride salt, revealed enhanced activity. The hydrochloride salt was active against several strains, showing an MIC of 0.250 mg/mL against one C. glabrata strain and also inhibiting C. albicans strains at concentrations between 0.500 and 1.000 mg/mL. nih.gov Notably, the amine derivative and its salt exhibited a fungicidal, not just fungistatic, effect against a particular strain of Candida glabrata. nih.gov This research demonstrates that specific modifications to the benzenesulfonamide scaffold can yield compounds with potent antifungal and even fungicidal properties.

Table 2: Antifungal Activity (MIC in mg/mL) of a Sulfonamide Derivative Against Candida Strains

Fungal Strain MIC (mg/mL)
C. albicans ATCC 90028 0.500
C. albicans (Clinical Strain 12) 1.000
C. albicans (Clinical Strain 16) 0.500
C. parapsilosis ATCC 22019 0.125
C. glabrata DSM 70614 >1
C. glabrata (Clinical Strain 9) >1
C. glabrata (Clinical Strain 33) 0.250

Data shows the Minimum Inhibitory Concentration (MIC) for the hydrochloride salt derivative (13.HCl) from Calistru et al. (2023). nih.gov


Anticancer Research and Cytotoxicity Studies

The structural motif of this compound is a key feature in a variety of derivatives investigated for their potential as anticancer agents. These studies explore their ability to kill cancer cells (cytotoxicity) and prevent their proliferation through various biological mechanisms.

Antiproliferative Activity in Various Cancer Cell Lines

Derivatives based on the sulfonamide scaffold have demonstrated significant antiproliferative activity against a wide array of human cancer cell lines. The efficacy of these compounds is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

For instance, novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide derivatives have been synthesized and evaluated. One compound in this series, featuring a 4-methoxy group, showed potent activity against the T-47D breast cancer cell line with an IC₅₀ value of 19.7 μM, which was more potent than the reference drug etoposide (B1684455) (IC₅₀ = 32.7 μM). nih.gov Another compound from the same series exhibited an IC₅₀ of 25.2 μM against the SK-N-MC neuroblastoma cell line. nih.gov

In a different study, a series of sulfanilamide-1,2,3-triazole hybrids were developed. The compound 4-methyl-N-((1-(3-phenoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide (11f) was particularly effective against the PC-3 prostate cancer cell line, with an IC₅₀ value of 4.08 μM. nih.gov Furthermore, indole-sulfonamide derivatives have also been investigated. A bisindole derivative with a 4-trifluoromethyl substituent proved to be the most potent compound against the HepG2 liver cancer cell line, with an IC₅₀ of 7.37 μM, which was 4.6 times more potent than etoposide. acs.org

The table below summarizes the antiproliferative activity of various sulfonamide derivatives across different cancer cell lines.

Compound TypeCancer Cell LineCell Line TypeIC₅₀ (μM)Reference
Xanthone Sulfonamide Derivative (5i)T-47DBreast Cancer19.7 nih.gov
Xanthone Sulfonamide Derivative (5i)SK-N-MCNeuroblastoma25.2 nih.gov
Sulfanilamide-1,2,3-triazole Hybrid (11f)PC-3Prostate Cancer4.08 nih.gov
Thienopyrimidine Derivative (2)MCF-7Breast Cancer0.013 mdpi.com
Thienopyrimidine Derivative (3)MCF-7Breast Cancer0.023 mdpi.com
Thienopyrimidine Derivative (2)MDA-MB-231Breast Cancer0.056 mdpi.com
Bisindole-Sulfonamide Derivative (30)HepG2Liver Cancer7.37 acs.org
Ortho-halogenated Sulfonamide Derivative (1)MCF-7Breast Cancer12.6 mdpi.com
Sulfonamide-based Metformin (B114582) Derivative (2)MCF-7Breast Cancer87.7 nih.gov

Induction of Apoptosis and Cell Cycle Modulation

Beyond simply halting proliferation, many sulfonamide derivatives actively induce programmed cell death, or apoptosis, in cancer cells and interfere with the cell division cycle.

Research has shown that the cytotoxicity of certain sulfonamide-based metformin derivatives is partly due to their capacity to induce apoptosis in MCF-7 and MDA-MB-231 breast cancer cells. nih.gov Similarly, ortho-halogenated sulfonamide derivatives have been found to inhibit MCF-7 cell growth by inducing both early and late apoptosis. mdpi.com The mechanism of apoptosis induction can be complex; for example, some bis(sulfonamides) are believed to transport chloride ions across the cell membrane, disrupting ionic homeostasis and triggering a caspase-dependent intrinsic pathway of apoptosis. acs.org This involves changes in the mitochondrial membrane potential and the activation of a cascade of caspase enzymes. acs.org Other sulfonamide derivatives have been shown to induce apoptosis in HCT-116 colon cancer cells by increasing the levels of pro-apoptotic proteins like caspase-3, caspase-9, and p53. sci-hub.se

In addition to apoptosis, these compounds can modulate the cell cycle. Many derivatives arrest the cell cycle in the G0/G1 or G2/M phases. nih.govplos.org For instance, sulfonamide-based metformin derivatives were found to arrest the cell cycle in the G0/G1 phase in MCF-7 cells. nih.gov Another study on a bis-sulphamoylated estradiol (B170435) derivative demonstrated that the compound causes an accumulation of cells at the G2/M checkpoint. plos.org This cell cycle arrest is often linked to the modulation of key regulatory proteins. The active metabolite of sulindac, a non-steroidal anti-inflammatory drug with a sulfonamide-related structure, has been shown to mediate cell cycle arrest through the retinoblastoma tumor suppressor protein (Rb) and the cyclin-dependent kinase inhibitor p21. nih.gov

Additional Biological and Chemical Research Applications

The utility of this compound derivatives extends beyond antimicrobial and anticancer research into other specialized areas of biological and chemical investigation.

Lipoxygenase Inhibition Studies

Lipoxygenases (LOXs) are enzymes that play a role in the metabolism of polyunsaturated fatty acids, leading to the formation of bioactive lipids involved in inflammatory processes. Inhibiting these enzymes is a target for developing anti-inflammatory drugs. Sulfonamide derivatives have been synthesized and evaluated for their ability to inhibit LOX enzymes.

In one study, a series of N- and O-alkylation products of 4-(toluene-4-sulfonylamino)-benzoic acid were synthesized and tested for lipoxygenase inhibition. nih.gov Several of the N-alkylated products showed good inhibitory activities, with IC₅₀ values ranging from 15.8 ± 0.57 μM to 91.7 ± 0.61 μM. nih.gov Another study investigating N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides identified two compounds with IC₅₀ values of 85.79 ± 0.48 μM and 89.32 ± 0.34 μM against lipoxygenase. nih.gov

Compound TypeIC₅₀ (μM)Reference
4-(toluene-4-sulfonylamino)-benzoic acid derivative (4m)15.8 ± 0.57 nih.gov
4-(toluene-4-sulfonylamino)-benzoic acid derivative (4g)>15.8, <91.7 nih.gov
4-(toluene-4-sulfonylamino)-benzoic acid derivative (4e)>15.8, <91.7 nih.gov
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-phenylpropyl)-4-methylbenzenesulfonamide (5c)85.79 ± 0.48 nih.gov
N-(4-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5e)89.32 ± 0.34 nih.gov

Advanced Analytical and Separation Techniques Applied to 4 Amino 3 Nitrobenzenesulfonamide Research

Chromatographic Methods for Purification and Quantitative Analysis

Chromatography is a cornerstone technique for the separation and analysis of 4-Amino-3-nitrobenzenesulfonamide from reaction mixtures and for its quantitative determination. The choice of chromatographic method depends on the scale and objective, from monitoring reaction progress to isolating a highly pure product.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a premier method for assessing the purity and quantifying this compound due to its high resolution, sensitivity, and accuracy. wu.ac.th Reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase.

For compounds structurally similar to this compound, such as other sulfonamides and nitrophenols, C8 and C18 columns are frequently utilized. wu.ac.thpom.go.id A typical mobile phase consists of a mixture of an aqueous buffer (like acetic acid or phosphate (B84403) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. pom.go.idsielc.comnih.gov Gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of the main compound from any impurities or related substances. nih.gov

Detection is commonly performed using a UV-visible or a Photo-Diode Array (PDA) detector, which allows for the monitoring of the elution at a specific wavelength, typically chosen based on the compound's maximum absorbance. wu.ac.th For quantitative analysis, a calibration curve is constructed by running standards of known concentrations to determine the concentration of this compound in an unknown sample. nih.gov The method's linearity, accuracy, and precision are validated to ensure reliable results. wu.ac.th For trace-level detection, HPLC can be coupled with more sensitive detectors like mass spectrometry (MS) or fluorescence detectors after derivatization. nih.govnih.govcsbsju.edu

Table 1: Typical HPLC Parameters for Analysis of Related Amino-nitro Aromatic Compounds

ParameterDescriptionReference
ColumnReversed-phase C8 or C18 (e.g., YMC-Triart C8, LUNA C18) wu.ac.thmdpi.com
Mobile PhaseAcetonitrile/Methanol and aqueous buffer (e.g., acetic acid, formic acid, phosphate) pom.go.idsielc.comnih.gov
ElutionIsocratic or Gradient pom.go.idnih.gov
Flow Rate0.6 - 1.0 mL/min wu.ac.thnih.gov
DetectorUV/PDA (e.g., at 265 nm) or Mass Spectrometry (MS) wu.ac.thmdpi.com
Column Temperature25 - 40 °C pom.go.idnih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used for qualitatively monitoring the progress of chemical reactions and for screening purposes. tandfonline.comnih.gov In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. nih.gov

The stationary phase is typically a thin layer of an adsorbent like silica (B1680970) gel G coated on a plate of glass or aluminum. tandfonline.comncids.com A small spot of the reaction mixture is applied to the baseline of the plate. The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). The choice of eluent is critical for achieving good separation; for sulfonamides and nitroaromatic compounds, mixtures like chloroform-methanol or benzene-based systems are often used. ncids.comresearchgate.net

As the solvent moves up the plate by capillary action, the components of the mixture travel at different rates depending on their polarity and affinity for the stationary and mobile phases. Generally, less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value. By comparing the spots of the reaction mixture with those of the starting materials and a pure sample of the product, the progress of the reaction can be determined. thieme.de Visualization of the spots can be achieved under UV light if the compounds are fluorescent or UV-active, or by spraying with a visualizing agent like p-dimethylaminobenzaldehyde (p-DMAB) or fluorescamine, which reacts with the amino group to form a colored or fluorescent spot. tandfonline.comncids.com

Column Chromatography for Compound Isolation

For the preparative isolation and purification of this compound on a larger scale than HPLC, column chromatography is the method of choice. researchgate.net This technique operates on the same principles as TLC but is used for purification rather than just analysis. column-chromatography.com

A glass column is packed with a stationary phase, most commonly silica gel (60-120 or 230-400 mesh). researchgate.net The crude compound mixture is dissolved in a minimal amount of solvent and loaded onto the top of the column. column-chromatography.com An eluent (mobile phase) is then passed through the column either by gravity or under pressure. researchgate.net

The polarity of the eluent is crucial. A solvent system is chosen, often based on prior TLC analysis, to allow for the separation of the desired compound from impurities. A non-polar solvent might be used initially, followed by a gradual increase in the polarity of the eluent (gradient elution). This causes the compounds to move down the column at different rates. The least polar compounds elute first, while more polar compounds, which adsorb more strongly to the polar silica gel, elute later. researchgate.net Fractions of the eluent are collected sequentially, and the composition of each fraction is analyzed (typically by TLC) to identify those containing the pure this compound. The solvent is then evaporated from the combined pure fractions to yield the isolated compound.

Electrochemical Analytical Techniques for Redox Behavior Studies

Electrochemical techniques are powerful tools for investigating the redox (reduction-oxidation) properties of this compound. These methods provide valuable information on the potentials at which the compound undergoes electron transfer and can help elucidate the mechanisms of these reactions. The primary functional groups of interest for redox studies in this molecule are the reducible nitro group (-NO₂) and the oxidizable amino group (-NH₂).

Cyclic Voltammetry (CV) for Redox Potential and Mechanism Elucidation

Cyclic Voltammetry (CV) is a widely used electrochemical technique to study the redox behavior of chemical species. It provides information about the potentials of redox events and can offer insights into the kinetics and mechanisms of electrode reactions. koreascience.kr

In a typical CV experiment, the potential of a working electrode (e.g., glassy carbon, platinum) is swept linearly from an initial potential to a final potential and then back again, while the resulting current is measured. koreascience.kr For this compound, the voltammogram would be expected to show a reduction peak corresponding to the irreversible reduction of the aromatic nitro group. researchgate.net The nitro group reduction on an aromatic ring is a well-studied process that typically involves multiple electrons and protons, leading to the formation of nitroso, hydroxylamine, and finally amino groups. researchgate.netrsc.org The exact potential and peak shape depend on factors like the pH of the supporting electrolyte and the scan rate. researchgate.net

Table 2: Key Parameters in Cyclic Voltammetry Studies

ParameterDescriptionReference
Working ElectrodeGlassy Carbon (GC), Platinum (Pt), Pencil Graphite (PGE) nih.govkoreascience.krresearchgate.net
Reference ElectrodeAg/AgCl (saturated KCl) nih.govkoreascience.kr
Auxiliary ElectrodePlatinum (Pt) wire nih.govkoreascience.kr
Solvent/ElectrolyteAqueous buffer (e.g., PBS) or non-aqueous solvent with a supporting electrolyte (e.g., Acetonitrile with TEABF₄) koreascience.krresearchgate.net
Analyzed FeatureReduction of nitro group (-NO₂), Oxidation of amino group (-NH₂) researchgate.netrsc.org

Differential Pulse Polarography for Trace Analysis

Differential Pulse Polarography (DPP), a form of voltammetry, is a highly sensitive electrochemical technique used for the quantitative analysis of trace levels of electroactive species. palmsens.com It offers lower detection limits compared to CV due to its effective discrimination against the background capacitive current. nordantec.de

The technique involves applying a series of potential pulses of constant amplitude superimposed on a linearly increasing potential ramp. palmsens.com The current is measured twice during each pulse cycle, just before the pulse and at the end of the pulse. The difference between these two currents is plotted against the potential. palmsens.com This results in a peak-shaped voltammogram where the peak height is directly proportional to the concentration of the analyte, making it ideal for quantitative trace analysis. nordantec.deajsonline.org

For this compound, DPP would be particularly useful for determining trace amounts by focusing on the reduction of the nitro group. researchgate.net The reduction of nitroaromatic compounds is well-suited for polarographic analysis. The peak potential (Ep) is characteristic of the compound, while the peak current provides the quantitative information. researchgate.netpalmsens.com The method's high sensitivity allows for the detection of the compound at very low concentrations, which is advantageous in various analytical applications. ajsonline.org

Future Perspectives and Emerging Research Directions for 4 Amino 3 Nitrobenzenesulfonamide

Discovery of Undiscovered Bioactivities and Therapeutic Potentials

The sulfonamide scaffold is a well-established pharmacophore, and 4-amino-3-nitrobenzenesulfonamide is a promising lead compound for developing new therapeutic agents. nih.gov Its known antimicrobial activity against strains like E. coli and Staphylococcus aureus through folate synthesis inhibition is just the beginning. Emerging research suggests a much broader therapeutic potential.

Future investigations are expected to focus on:

Anticancer Activity: Recent studies have shown that sulfonamide derivatives can inhibit the proliferation of cancer cell lines, indicating potential as lead compounds in oncology. A key area of exploration is the inhibition of specific tumor-associated carbonic anhydrase (CA) isoforms, such as CA IX and CA XII. nih.gov Derivatives of similar sulfonamides are being synthesized and tested for their ability to selectively inhibit these enzymes, which are implicated in tumor progression. nih.govnih.gov Research will likely extend to aggressive cancers like triple-negative breast cancer and glioblastoma. nih.gov

Enzyme Inhibition: Beyond carbonic anhydrases, the scaffold could be modified to target other enzymes. For example, derivatives of related sulfonamides have been investigated as inhibitors of 12-lipoxygenase (12-LOX), an enzyme implicated in diabetes and platelet function, suggesting a potential role in developing anti-inflammatory or antiplatelet therapies. nih.gov

Structure-Activity Relationship (SAR) Studies: The compound is an excellent scaffold for SAR studies to understand how different chemical modifications affect biological activity. nih.gov By systematically altering substituents on the aromatic ring, researchers can design more potent and selective drugs. nih.gov

Table 1: Potential Bioactivities and Therapeutic Targets for this compound Analogues

Potential Bioactivity Molecular Target Therapeutic Area Research Findings
Anticancer Carbonic Anhydrases (CA IX, CA XII) Oncology (e.g., Glioblastoma, Breast Cancer) Analogues show inhibitory activity against tumor-associated CA isoforms. nih.govnih.gov
Anti-inflammatory 12-Lipoxygenase (12-LOX) Inflammation, Thrombosis Related sulfonamide derivatives show inhibition of 12-LOX, suggesting potential for antiplatelet therapy. nih.gov
Antimicrobial Dihydropteroate (B1496061) Synthase Infectious Diseases The parent compound inhibits folate synthesis in bacteria like E. coli and S. aureus.
Neurological Disorders Neuronal Nitric Oxide Synthase (nNOS) Neuroprotection Modified peptidomimetics with related structures show high selectivity for nNOS. nih.gov

Integration of Advanced Computational Modeling and Artificial Intelligence in Compound Design

The integration of artificial intelligence (AI) and computational chemistry is revolutionizing drug discovery, a trend that will undoubtedly shape the future of research on this compound. tue.nl These technologies can accelerate the design-build-test-learn cycle, making the discovery of new drug candidates more efficient. youtube.com

Key applications include:

De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design novel molecules from scratch. nih.gov By learning from vast databases of existing compounds, these models can propose new derivatives of the this compound scaffold that are optimized for specific properties like binding affinity or synthesizability. nih.govnih.gov

Predictive Modeling: AI can predict the properties and interactions of virtual compounds. Deep learning models like AlphaFold 3 can predict protein-ligand binding modes with high accuracy, providing crucial insights for rational drug design without the immediate need for crystal structures. youtube.com This allows medicinal chemists to understand how a designed molecule might interact with its target, such as predicting the dynamic movement of side chains in a binding pocket. youtube.com

Quantitative Structure-Activity Relationship (QSAR): Machine learning algorithms can build sophisticated QSAR models that correlate a compound's structural features with its biological activity. tue.nl This can guide the optimization of lead compounds by predicting which modifications are most likely to improve potency and selectivity.

Synthesis Prediction: AI tools are being developed to predict viable synthetic routes for novel compounds, a significant challenge in drug discovery. tue.nl This can help chemists identify the most efficient ways to synthesize promising candidates designed by generative models.

Table 2: AI and Computational Tools in the Development of this compound Derivatives

AI/Computational Technique Application in Drug Design Potential Impact
Generative Models (GANs, VAEs) De novo design of novel analogues with desired properties. Expands chemical space and accelerates hit identification. nih.gov
Deep Learning (e.g., AlphaFold) Prediction of protein-ligand binding structures and poses. Enables structure-based design and rationalizes SAR data. youtube.com
Machine Learning (QSAR) Modeling and predicting biological activity from chemical structure. Guides lead optimization by prioritizing high-potential modifications. tue.nl
Synthesis Planning Algorithms Predicting retrosynthetic pathways for novel compounds. Overcomes synthesis challenges for computationally designed molecules. tue.nl

Applications in Materials Science and Nanotechnology

The unique chemical structure of this compound, with its reactive functional groups, makes it a candidate for applications beyond biology and medicine. Its future in materials science and nanotechnology is an emerging area of research.

Potential applications include:

Functionalized Nanomaterials: The amino group can be used to covalently attach the molecule to the surface of nanomaterials like graphene oxide or carbon nanotubes. rsc.org This functionalization can create novel hybrid materials with tailored properties. For example, a similar sulfonic acid derivative has been used to create a graphene oxide-based nanocatalyst for organic synthesis. rsc.org

Polymer Synthesis: The compound can act as a monomer or a cross-linking agent in the synthesis of new polymers. The amino and nitro groups can be chemically modified to participate in polymerization reactions, leading to materials with specific thermal, optical, or electronic properties.

Development of Dyes and Pigments: The aromatic nitro-amino structure is a common feature in chromophores. Research could focus on synthesizing new dyes and pigments for textiles, coatings, or advanced applications like organic light-emitting diodes (OLEDs), building upon the known utility of related compounds in the dye industry. datainsightsmarket.com

Addressing Challenges in Selectivity and Resistance Mechanisms in Bioactive Analogues

As new bioactive analogues of this compound are developed, two critical challenges must be addressed: achieving target selectivity and overcoming drug resistance.

Improving Selectivity: Many enzymes targeted by drugs exist as multiple isoforms, only some of which are involved in disease. nih.gov For example, selective inhibition of cancer-related carbonic anhydrase isoforms (hCA IX and XII) over ubiquitous isoforms (hCA I and II) is crucial to minimize side effects. nih.gov Future research will use a combination of synthetic chemistry and computational docking studies to design analogues that fit precisely into the active site of the target isoform. nih.gov Minor structural modifications, such as changing the position of a substituent, can drastically alter selectivity. nih.govnih.gov

Overcoming Resistance: In infectious diseases, bacteria can develop resistance to antimicrobial agents. For sulfonamides, this often occurs through mutations in the target enzyme, dihydropteroate synthase. Future strategies will involve designing derivatives that can inhibit these mutated enzymes or that have alternative mechanisms of action. A multi-target approach, where a single compound inhibits multiple essential pathways in a pathogen, is another promising avenue to combat the development of resistance.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Amino-3-nitrobenzenesulfonamide, and how are critical intermediates characterized?

  • Methodological Answer : A common synthesis involves nitration of protected sulfonamide precursors. For example, acetanilide is refluxed in 20% HCl to form benzenesulfonamide, followed by nitration using concentrated HNO₃/H₂SO₄ at 0–5°C. The NH₂ group is protected (e.g., with acetamide) to avoid undesired N-nitration. Deprotection via reflux in HCl yields the final product (91% yield, mp 199–201°C). HRMS (ESI) confirms molecular identity (calc. [M−H]⁻: 216.0079; observed: 216.0066) .
  • Key Data :

ParameterValue
Yield91%
Melting Point199–201°C
HRMS (ESI)216.0066 [M−H]⁻

Q. Which spectroscopic and crystallographic methods are critical for validating the structure of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) is essential for molecular weight confirmation. X-ray crystallography (e.g., SHELX programs) resolves bond lengths and angles, particularly for sulfonamide and nitro group geometry. Structure validation tools like PLATON or CCDC ensure absence of crystallographic disorders .

Q. How is this compound utilized as a precursor in heterocyclic chemistry?

  • Methodological Answer : It serves as a substrate for synthesizing sulfamidobenzofuroxans via oxidative cyclization. Treatment with NaOCl/KOH in DMF induces ring closure, forming fused sulfonamide-furoxan hybrids. This method is scalable and efficient for generating bioactive intermediates .

Advanced Research Questions

Q. What challenges arise during electrophilic nitration of sulfonamide derivatives, and how are they mitigated?

  • Methodological Answer : The electron-withdrawing sulfonamide group deactivates the aromatic ring, requiring harsh nitration conditions (HNO₃/H₂SO₄ at 0–5°C). Protecting the NH₂ group (e.g., with acetamide via DMF-DMA) prevents N-nitration and side reactions. Deprotection must be carefully controlled to avoid over-acidification .

Q. How can researchers resolve contradictions in purity assessments between HPLC and ¹H NMR for nitro-substituted sulfonamides?

  • Methodological Answer : Discrepancies often stem from UV-inactive impurities (e.g., inorganic salts) undetected by HPLC. Combining ¹H NMR (quantifying proton environments) with ion chromatography (detecting anions like sulfate) improves accuracy. For example, residual H₂SO₄ from synthesis can be identified via ion exchange .

Q. What role does this compound play in enzyme immobilization studies?

  • Methodological Answer : Its sulfonamide moiety chelates metal ions in polyether/proteinaceous supports, enabling covalent enzyme attachment. For instance, immobilizing carbonic anhydrase on sulfonamide-functionalized matrices enhances stability (e.g., 62% activity retention after 10 cycles) .

Q. How does the electronic nature of the nitro group influence the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : The nitro group’s meta-directing effect guides nucleophilic attacks to the amino-substituted position. Computational studies (DFT) show reduced electron density at the sulfonamide sulfur, favoring SNAr reactions with thiols or amines under basic conditions .

Data Contradictions and Resolution

  • vs. 17 : reports direct synthesis from acetanilide, while emphasizes NH₂ protection. Resolution: Protection is necessary for regioselective nitration; unprotected routes may yield mixtures.
  • Analytical Methods : Crystallography ( ) may conflict with HRMS () if polymorphs exist. Cross-validate with IR and DSC to confirm phase purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.